molecular formula C15H11Cl2FN4S B4696727 3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No. B4696727
M. Wt: 369.2 g/mol
InChI Key: NUCCTZITYJWOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole antifungal agents. It is a synthetic derivative of imidazole and triazole and is widely used in scientific research for its antifungal properties.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine involves inhibition of fungal cytochrome P450-dependent enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. The compound binds to the active site of the enzyme and prevents the conversion of lanosterol to ergosterol, thereby disrupting fungal membrane integrity and leading to cell death.
Biochemical and Physiological Effects:
In addition to its antifungal properties, 3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of human cytochrome P450 enzymes, which are involved in the metabolism of several drugs. The compound has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine is its potent antifungal activity against a wide range of fungal strains. The compound is also relatively easy to synthesize and has a well-established synthesis method. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine. One area of research is the development of new derivatives with improved antifungal activity and reduced toxicity. Another area of research is the investigation of the compound's anti-inflammatory and immunomodulatory effects, which may have potential therapeutic applications in the treatment of autoimmune and inflammatory diseases. Additionally, the compound's potential as a lead compound for the development of new drugs targeting cytochrome P450 enzymes should be explored.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine has been extensively used in scientific research for its antifungal properties. It has been tested against a wide range of fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The compound has shown potent antifungal activity and has been found to be effective against both fluconazole-sensitive and fluconazole-resistant strains.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(2-chlorophenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN4S/c16-11-5-2-1-4-9(11)14-20-21-15(22(14)19)23-8-10-12(17)6-3-7-13(10)18/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCCTZITYJWOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
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3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 3
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3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 4
3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 5
3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine
Reactant of Route 6
3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine

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